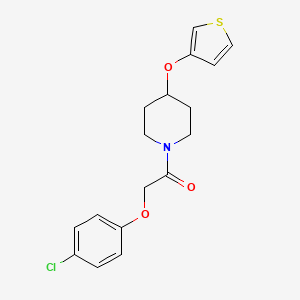

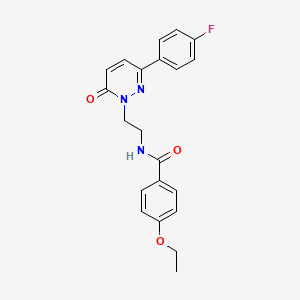

2-(4-氯苯氧基)-1-(4-(噻吩-3-氧基)哌啶-1-基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone" is a complex organic molecule that appears to be related to various research studies focusing on the synthesis and analysis of similar compounds. These studies involve the investigation of molecular structures, vibrational spectra, and potential biological activities of related chlorophenyl and piperidinyl derivatives.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including Michael addition and Mannich condensation. For instance, a novel compound with a chlorophenyl and piperidinyl moiety was synthesized using Michael addition of a secondary amine to an α, β-unsaturated carbonyl compound . Another related molecule was synthesized by a modified Mannich condensation, which involved the reaction of dichlorobenzaldehyde, 3-pentanone, and ammonium acetate . These methods suggest that the synthesis of the compound would likely involve similar strategies, utilizing functional group interconversions and targeted reactions to assemble the complex structure.

Molecular Structure Analysis

The molecular structure and geometry of related compounds have been studied using density functional theory (DFT) and X-ray crystallography. For example, the crystal structure of an adduct comprising chlorophenyl and piperidinyl substituents was analyzed, revealing specific dihedral angles between the benzene ring and the piperidine rings . Similarly, the equilibrium geometry and vibrational wavenumbers of another chlorophenyl compound were computed using DFT methods . These analyses provide insights into the three-dimensional arrangement of atoms in the molecule and the electronic distribution, which are crucial for understanding the chemical behavior and potential interactions of the compound.

Chemical Reactions Analysis

The reactivity of related compounds towards nucleophiles has been studied, indicating that certain chlorophenyl derivatives can undergo Michael-type nucleophilic addition reactions. For instance, a benzo[b]thiophene sulfoxide derivative was shown to react with sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions . This suggests that the compound may also exhibit reactivity towards nucleophiles, potentially leading to a variety of derivatives with different substituents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques, including IR, NMR, and mass spectrometry. These studies provide information on the functional groups present, the conformation of the molecules, and the electronic environment of specific atoms . Additionally, the nonlinear optical properties and molecular electrostatic potential regions of these compounds have been evaluated, indicating potential sites for electrophilic and nucleophilic attacks . The antioxidant potency and antileukemic activity of some derivatives have also been assessed, demonstrating the biological relevance of these compounds .

科学研究应用

合成和生物活性

生物活性化合物的合成:已经探索了与“2-(4-氯苯氧基)-1-(4-(噻吩-3-氧基)哌啶-1-基)乙酮”相关结构的生物活性化合物的合成。这些化合物显示出有希望的抗菌和抗真菌活性。合成过程涉及在特定条件下与各种芳香醛和醇发生反应,以产生具有潜在生物应用的化合物(Karabasanagouda et al., 2009)。

表征和理论计算:另一项研究侧重于相关化合物的合成、热学和光学研究以及结构表征。进行了理论计算以优化结构坐标,结果支持了实验结果。该研究突出了该化合物的稳定性和进一步研究应用的潜力(Karthik et al., 2021)。

伤口愈合潜力

- 伤口愈合活性评价:合成了一系列与感兴趣的化学结构相关的衍生物,并对它们进行了体内伤口愈合潜力评估。化合物显示出显著的伤口愈合作用,表明特定功能基团对其生物活性的影响。该研究提供了有关这些化合物结构活性关系的见解(Vinaya et al., 2009)。

化学反应性和应用

- 化学反应性和杂环化合物的合成:对相关化合物的缩合反应的研究已经导致了用于制备杂环化合物的新方法的发展。这些方法为合成异黄酮和其他杂环化合物提供了新途径,展示了相关化学结构在合成有机化学中的多功能性(Moskvina et al., 2015)。

先进材料和环境应用

- 环境污染物的降解:关于环境污染物(如2,4-二氯苯氧乙酸(2,4-D))的降解研究利用先进的电化学氧化过程。这些研究表明相关化合物在环境清理和污染控制中的潜力,突显了它们在矿化持久性有机污染物方面的作用(Brillas et al., 2000)。

属性

IUPAC Name |

2-(4-chlorophenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c18-13-1-3-14(4-2-13)21-11-17(20)19-8-5-15(6-9-19)22-16-7-10-23-12-16/h1-4,7,10,12,15H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEIAAZNAOXNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)

![2-[4-(2,3-dimethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2517180.png)

![(2S)-N-Benzyl-2-[(2-chloroacetyl)amino]-3-methylbutanamide](/img/structure/B2517184.png)

![N-(3-acetylphenyl)-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2517185.png)

![N-cyclopentyl-2-((6,8-dimethyl-5,7-dioxo-2-(o-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2517187.png)

![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(1-(thiophen-2-yl)cyclopentanecarbonyl)piperazin-1-yl)methanone](/img/structure/B2517194.png)

![1,3-dimethyl-7-(3-nitrophenyl)-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2517196.png)

![2-(4-methoxybenzamido)-N-phenethyl-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2517201.png)